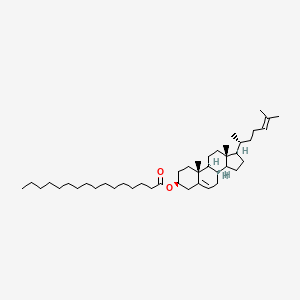

Desmosteryl Palmitate

Description

Properties

Molecular Formula |

C43H74O2 |

|---|---|

Molecular Weight |

623.0 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |

InChI |

InChI=1S/C43H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h21,24,34,36-40H,7-20,22-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 |

InChI Key |

YDWWLVXVOIPIDQ-JADYGXMDSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCC=C(C)C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC=C(C)C)C)C |

Origin of Product |

United States |

Biosynthesis, Metabolism, and Enzymatic Regulation of Desmosteryl Palmitate

Enzymatic Pathways Governing Sterol Ester Formation

The synthesis of steryl esters, including Desmosteryl Palmitate, is a vital cellular process for storing sterols and fatty acids. This esterification is primarily managed by two distinct families of enzymes that utilize different acyl donors.

Acyl-CoA:Sterol O-Acyltransferases (ASATs) in this compound Synthesis

Acyl-CoA:Sterol O-Acyltransferases (ASATs), also known as Sterol O-acyltransferases (SOATs), are key enzymes that catalyze the formation of steryl esters by transferring a fatty acyl group from an acyl-CoA molecule to the 3-beta-hydroxyl group of a sterol. maayanlab.cloud This reaction is a fundamental mechanism for intracellular cholesterol esterification in mammals. maayanlab.cloud The enzyme is located in the endoplasmic reticulum and plays a significant role in preventing the toxic accumulation of free cholesterol by converting it into less toxic cholesteryl esters for storage in lipid droplets. maayanlab.cloudnih.gov

Research in the marine protist Aurantiochytrium limacinum has directly implicated ASATs in the synthesis of steryl esters containing palmitic acid. Genomic knockout of an ASAT gene in this organism led to a reduction in the amount of steryl esters of palmitic acid, SE(16:0). elifesciences.orgunl.edu Studies on rat liver ACAT (the mammalian equivalent of ASAT) have demonstrated its ability to esterify various sterols, including desmosterol (B1670304). sci-hub.se The enzyme showed that desmosterol was esterified at 62% of the rate of cholesterol, confirming its role as a substrate for this pathway. sci-hub.se This evidence underscores the direct role of the ASAT-catalyzed pathway in producing this compound.

Phospholipid:Sterol O-Acyltransferase (PSAT)-Dependent Mechanisms

An alternative, acyl-CoA-independent pathway for sterol ester synthesis is catalyzed by Phospholipid:Sterol O-Acyltransferase (PSAT). maayanlab.cloudsci-hub.se This enzyme facilitates the transfer of a fatty acyl group from a phospholipid, such as phosphatidylcholine, directly to a sterol. elifesciences.orgsci-hub.se In plants, PSAT is described as the only known intracellular enzyme that mediates an acyl-CoA-independent formation of sterol esters and is thought to have a physiological function similar to ACAT in animal cells. maayanlab.cloud In Arabidopsis, PSAT1 has been shown to be a major contributor to sterol ester homeostasis. elifesciences.org While ASATs and PSATs represent the primary pathways for sterol esterification, the PSAT-dependent mechanism provides an alternative route that does not rely on the cellular pool of acyl-CoAs. elifesciences.orgsci-hub.se

Dynamics of Fatty Acyl Chain Incorporation: Focus on Palmitate Integration

The fatty acid component of this compound is the 16-carbon saturated fatty acid, palmitate. The availability of palmitate for esterification is intrinsically linked to the central metabolic process of fatty acid synthesis.

De Novo Lipogenesis as a Source of Palmitate for Esterification

De novo lipogenesis (DNL) is the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors, such as excess carbohydrates. exlibrisgroup.comnih.gov This process, occurring primarily in the cytoplasm of hepatocytes and adipocytes, converts acetyl-CoA into palmitate through a series of enzymatic reactions. exlibrisgroup.comasm.org Palmitate is the primary product of the fatty acid synthase (FAS) enzyme complex and is the most abundant saturated fatty acid in the human body, comprising about 20-30% of total fatty acids in triglycerides and membrane phospholipids (B1166683). uniprot.orgrsc.org

Once synthesized, this endogenous palmitate becomes part of the cellular fatty acid pool and is available for various metabolic processes, including esterification to sterols like desmosterol to form steryl esters. uniprot.org Studies have shown that DNL contributes significantly to the palmitate found in plasma lipid fractions, indicating its importance as a source for esterified lipids. asm.org For instance, a diet high in carbohydrates can stimulate DNL, leading to an increased accumulation of palmitate in VLDL-triglycerides. rsc.org This newly synthesized palmitate can be incorporated into glycerolipids and, by extension, is available for esterification with sterols via the enzymatic pathways described above. ahajournals.org

Metabolic Fates and Turnover of this compound and Related Sterol Esters

Steryl esters are not inert storage molecules; they are part of a dynamic cycle of synthesis and breakdown that is crucial for maintaining cellular sterol balance. nih.govasm.org The turnover of this compound involves its hydrolysis to release free desmosterol and palmitic acid, a reaction catalyzed by specific hydrolases.

This mobilization of stored sterols is essential for buffering against both excesses and deficiencies of free sterols. nih.govasm.org In mammals, Hormone-Sensitive Lipase (HSL) is a key enzyme responsible for the hydrolysis of cholesteryl esters in various tissues, including adipocytes and macrophages. exlibrisgroup.comrsc.orgportlandpress.com HSL has broad substrate specificity and is recognized as a major steryl ester hydrolase. elifesciences.orgexlibrisgroup.comrsc.org Down-regulation of HSL expression has been linked to the accumulation of cholesterol esters in macrophage foam cells, a hallmark of atherosclerosis. bertin-bioreagent.com

In the yeast Saccharomyces cerevisiae, a family of three steryl ester hydrolases—Yeh1, Yeh2, and Tgl1—are responsible for the breakdown of steryl esters stored in lipid droplets. uniprot.org A triple mutant lacking all three enzymes shows a complete absence of steryl ester hydrolysis. uniprot.org Furthermore, studies on pancreatic cholesterol esterase have shown it is capable of hydrolyzing various steryl esters, although with specificity for both the sterol and the fatty acid moiety. nih.govunl.edu The rate of hydrolysis for cholesteryl palmitate was found to be lower than that for cholesteryl oleate, and desmosteryl esters were also hydrolyzed, indicating that this compound is a substrate for such enzymes, allowing for the release of its constituent parts for other cellular functions. nih.govunl.edu

Regulatory Control of Enzymes in the Desmosterol-Cholesterol Axis Affecting this compound Pools

The cellular concentration of this compound is influenced by the regulatory mechanisms that control the availability of its precursors, desmosterol and palmitoyl-CoA. The desmosterol-cholesterol axis is a critical juncture in the final steps of cholesterol biosynthesis. Desmosterol is the immediate precursor to cholesterol, converted by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). nih.gov

The availability of the desmosterol substrate is therefore tightly controlled by the activity of upstream enzymes in the cholesterol synthesis pathway and by the activity of DHCR24 itself. Genetic knockout of DHCR24 leads to a significant accumulation of desmosterol. hmdb.ca This accumulated desmosterol has been shown to have regulatory functions of its own, including the ability to regulate the Sterol Regulatory Element-Binding Protein (SREBP) pathway. researchgate.net The SREBP pathway is a master regulator of lipid homeostasis, controlling the expression of genes involved in both cholesterol and fatty acid synthesis, such as HMG-CoA reductase and fatty acid synthase. researchgate.net By inhibiting SREBP processing, desmosterol can suppress the synthesis of its own precursors, creating a feedback loop. researchgate.net

Furthermore, the activity of key enzymes in cholesterol metabolism is subject to short-term regulation by phosphorylation and dephosphorylation. Acyl-CoA:cholesterol O-acyltransferase (ACAT), the enzyme that synthesizes steryl esters, is activated by phosphorylation. This suggests a coordinated regulation where conditions favoring cholesterol storage would also promote the esterification of precursors like desmosterol, thus influencing the size of the this compound pool.

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Name | Abbreviation | Function | Pathway |

| Acyl-CoA:Sterol O-Acyltransferase | ASAT / SOAT | Synthesizes steryl esters from acyl-CoA and sterols | Biosynthesis |

| Phospholipid:Sterol O-Acyltransferase | PSAT | Synthesizes steryl esters from phospholipids and sterols | Biosynthesis |

| Fatty Acid Synthase | FAS | Synthesizes palmitate from acetyl-CoA | Precursor Supply |

| Hormone-Sensitive Lipase | HSL | Hydrolyzes steryl esters to free sterols and fatty acids | Metabolism/Turnover |

| Steryl Ester Hydrolase | e.g., Yeh1, Yeh2, Tgl1 | Hydrolyzes steryl esters | Metabolism/Turnover |

| 3β-hydroxysterol Δ24-reductase | DHCR24 | Converts desmosterol to cholesterol | Regulatory Control |

Biological Functions and Molecular Mechanisms Involving Desmosteryl Palmitate and Its Constituents

Cellular and Subcellular Localization of Desmosteryl Esters

The esterification of sterols like desmosterol (B1670304) alters their physicochemical properties, rendering them more hydrophobic and facilitating their storage within specific cellular compartments. creative-proteomics.com This process is crucial for maintaining cellular lipid homeostasis and preventing the potential toxicity of free sterol accumulation. creative-proteomics.com

Distribution and Role within Biological Membranes

Biological membranes are fundamental structures composed of a lipid bilayer that provides a semipermeable barrier and a matrix for various proteins. wikilectures.eu Sterols are essential components of mammalian plasma membranes, where they play a crucial role in regulating membrane dynamics and fluidity. nih.govresearchgate.net While cholesterol is the most well-known sterol in this context, its precursor, desmosterol, can also be incorporated into cell membranes and can functionally replace cholesterol to a large extent, supporting cell proliferation. nih.govnih.gov

The presence of sterols within the membrane helps to maintain it in a state of optimal fluidity, which is necessary for critical biological functions such as cell signaling and the transport of substances. wikilectures.eunih.gov Desmosteryl esters, including desmosteryl palmitate, are generally not major direct constituents of the membrane bilayer itself. Instead, the free desmosterol is the form typically found within the membrane. The esterification to this compound makes the molecule more hydrophobic, leading to its partitioning away from the aqueous environment and the polar head groups of the phospholipid bilayer. creative-proteomics.com

Sequestration and Mobilization within Lipid Droplets

Lipid droplets are specialized intracellular organelles responsible for storing neutral lipids, primarily triacylglycerols and steryl esters. creative-proteomics.comnih.gov These organelles consist of a hydrophobic core of these neutral lipids surrounded by a phospholipid monolayer and associated proteins. nih.govembopress.org The esterification of desmosterol to form this compound is a key step that facilitates its sequestration into the core of lipid droplets. creative-proteomics.com This storage mechanism is a critical cellular strategy to buffer against fluctuations in lipid availability and to protect the cell from the cytotoxic effects of excess free sterols. creative-proteomics.com

The formation of steryl esters and their storage in lipid droplets is a dynamic process. The enzymes responsible for this esterification are acyl-CoA:cholesterol acyltransferases (ACATs). creative-proteomics.com The mobilization of the stored desmosterol requires the action of hydrolases that cleave the ester bond, releasing free desmosterol and the fatty acid. nih.gov This liberated desmosterol can then be utilized by the cell for various purposes, including incorporation into membranes or conversion to other molecules. The dynamics of lipid droplet formation and breakdown are tightly regulated and are crucial for maintaining cellular homeostasis. nih.gov In some human cells, lipid droplets associated with the nuclear envelope have been found to be enriched in cholesteryl esters. embopress.org

Desmosterol-Mediated Receptor Signaling and Gene Expression Modulation

Desmosterol, the sterol component of this compound, is not merely a metabolic intermediate but also an active signaling molecule that can directly influence gene expression through its interaction with nuclear receptors.

Liver X Receptor (LXR) Agonistic Activity and Downstream Transcriptional Regulation

Desmosterol has been identified as a potent endogenous ligand and activator of Liver X Receptors (LXRs), which are key regulators of cholesterol, fatty acid, and glucose homeostasis. frontiersin.orgnih.gov When desmosterol binds to LXRs, the receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription. frontiersin.org

The activation of LXRs by desmosterol leads to the increased expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). frontiersin.orgnih.gov This process is crucial for removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion. Studies have shown that desmosterol effectively stimulates LXR and can enhance the expression of LXR target genes like Abca1 and Srebf1c. nih.govportlandpress.com This LXR-dependent activity does not require desmosterol to be converted into an oxysterol. nih.gov

Table 1: Key LXR Target Genes Regulated by Desmosterol

| Gene | Function | Effect of Desmosterol |

| ABCA1 | Mediates cholesterol efflux to lipid-poor apolipoproteins | Upregulation frontiersin.orgnih.gov |

| ABCG1 | Promotes cholesterol efflux to HDL particles | Upregulation frontiersin.org |

| SREBF1c | Encodes SREBP-1c, a key regulator of lipogenesis | Upregulation nih.govportlandpress.com |

| IDOL | Induces degradation of the LDL receptor | Upregulation frontiersin.org |

Interplay with Sterol Regulatory Element-Binding Protein (SREBP) Pathways in Lipid Metabolism

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulatory system for maintaining cholesterol homeostasis. nih.govnih.gov Desmosterol plays a significant role in modulating this pathway. It has been shown to suppress the processing of SREBP-2, a key transcription factor that activates the expression of genes involved in cholesterol synthesis and uptake. nih.govnih.gov This suppression is thought to occur through desmosterol's interaction with the SREBP cleavage-activating protein (SCAP), which retains the SREBP precursor in the endoplasmic reticulum, preventing its activation. pnas.org

By inhibiting the SREBP pathway, desmosterol helps to prevent the over-accumulation of cellular cholesterol. nih.gov This dual action of activating LXR-mediated cholesterol efflux while simultaneously suppressing SREBP-mediated cholesterol synthesis and uptake positions desmosterol as a critical regulator of lipid balance. nih.govnih.gov Research in a cell line deficient in the enzyme that converts desmosterol to cholesterol demonstrated that desmosterol could effectively replace cholesterol in regulating the SREBP pathway. nih.govnih.gov

Direct and Indirect Regulation of Inflammatory Gene Expression

Beyond its role in lipid metabolism, desmosterol has emerged as a significant modulator of inflammatory responses, particularly in macrophages. nih.govnih.gov The accumulation of desmosterol in macrophage foam cells has been linked to the suppression of inflammatory gene expression. nih.govresearchgate.net This anti-inflammatory effect is mediated through both LXR-dependent and LXR-independent mechanisms. nih.govresearchgate.net

LXR activation itself has anti-inflammatory properties, as LXRs can repress the expression of pro-inflammatory genes. frontiersin.orgnih.gov Desmosterol, as an LXR agonist, contributes to this effect. nih.gov However, desmosterol also exhibits anti-inflammatory actions that are independent of LXR. researchgate.net For instance, it can inhibit the induction of certain inflammatory genes by interfering with other signaling pathways, such as those driven by NF-κB, although it may not prevent the binding of NF-κB subunits to DNA. researchgate.net The regulated accumulation of desmosterol in macrophages integrates lipid metabolism with the control of inflammatory responses, highlighting a crucial link between these two fundamental cellular processes. nih.gov

Interactions with Nuclear Receptors, e.g., Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ)

The Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ), a protein encoded by the RORC gene in humans, is a transcription factor belonging to the nuclear receptor family. wikipedia.org It plays a crucial role in various physiological processes, including the development of secondary lymphoid tissues, the differentiation of immune cells like Th17 cells, metabolism, and the regulation of circadian rhythms. wikipedia.orgfrontiersin.org RORγ functions as a ligand-dependent transcription factor, binding to specific DNA sequences known as ROR-responsive elements to activate gene expression. oaepublish.com

While direct ligands for RORγ are still under intense investigation, it is established that its activity can be modulated by various sterols and their derivatives. frontiersin.orgnih.gov RORγ, along with its relative RORα, is involved in maintaining glucose homeostasis and regulating lipid metabolism. oaepublish.comnih.gov Studies in mice have shown that the deletion of the Rorγ gene leads to reduced body weight and lower lipid levels in the liver. oaepublish.com This effect is associated with decreased expression of genes involved in the biosynthesis of cholesterol and fatty acids, which are regulated by transcription factors like sterol response element-binding proteins (Srebps). oaepublish.com Given that desmosterol is a sterol intermediate in the cholesterol biosynthesis pathway, it falls into the class of molecules that are potential endogenous ligands for nuclear receptors like RORγ, which are pivotal in linking lipid metabolism with gene expression.

Palmitate-Dependent Protein Acylation (Palmitoylation) as a Post-Translational Regulatory Mechanism

Palmitoylation is a crucial and reversible post-translational modification where the 16-carbon saturated fatty acid, palmitate, is covalently attached to proteins. frontiersin.orgfrontiersin.org This process, specifically the attachment to cysteine residues via a thioester bond (S-palmitoylation), is a dynamic mechanism that the cell uses to regulate the function of a vast number of proteins. frontiersin.orgwikipedia.org Unlike some other lipid modifications, its reversibility allows for rapid and stimulus-dependent control over protein activity, akin to phosphorylation or ubiquitination. wikipedia.orgresearchgate.net This modification is central to regulating protein trafficking, stability, and involvement in signaling pathways. nih.govnih.gov

The Role of Palmitoyl (B13399708) Acyltransferases (PATs) and Acyl Protein Thioesterases (APTs)

The dynamic and reversible nature of S-palmitoylation is governed by the opposing actions of two enzyme families. frontiersin.org

Palmitoyl Acyltransferases (PATs): The addition of palmitate to substrate proteins is catalyzed by a family of enzymes known as PATs, which are characterized by a conserved Aspartate-Histidine-Histidine-Cysteine (DHHC) motif. researchgate.netresearchgate.net In mammals, there are 23 distinct zDHHC proteins. nih.gov These enzymes are integral membrane proteins, primarily located in the Golgi apparatus, but also found in the endoplasmic reticulum and at the plasma membrane. researchgate.net The catalytic mechanism involves the enzyme first undergoing auto-palmitoylation before transferring the palmitoyl group to a cysteine residue on the target protein. researchgate.net

Acyl Protein Thioesterases (APTs): The removal of the palmitoyl group, or depalmitoylation, is catalyzed by APTs. wikipedia.org In mammalian cells, enzymes such as APT1 and APT2 are located in the cytosol and are responsible for hydrolyzing the thioester bond, releasing the fatty acid from the protein. wikipedia.orgnih.govmdpi.com This "erasing" of the palmitoyl mark allows the protein to translocate from a membrane back to the cytosol, completing the regulatory cycle. nih.gov Interestingly, APTs themselves can be palmitoylated, which anchors them to membranes where they can access their substrates. nih.govresearchgate.net

| Enzyme Family | Primary Function | Key Characteristics |

| Palmitoyl Acyltransferases (PATs) | Adds palmitate to proteins | Family of 23 zDHHC enzymes; integral membrane proteins. nih.govresearchgate.net |

| Acyl Protein Thioesterases (APTs) | Removes palmitate from proteins | Cytosolic enzymes (e.g., APT1, APT2); facilitates reversible modification. wikipedia.orgnih.gov |

Impact on Protein Hydrophobicity, Subcellular Trafficking, and Membrane Association

A primary consequence of attaching a palmitate chain to a protein is a significant increase in its hydrophobicity. frontiersin.orgwikipedia.org This increased lipid character is a key mechanism for controlling a protein's location within the cell.

Membrane Association: Palmitoylation functions to anchor otherwise soluble proteins to cellular membranes, including the plasma membrane, Golgi apparatus, and endoplasmic reticulum. frontiersin.orgwikipedia.orgresearchgate.net This attachment is crucial for the function of many signaling proteins that must be localized to the membrane to interact with receptors or downstream effectors. creative-proteomics.com

Subcellular Trafficking: The palmitoylation-depalmitoylation cycle is critical for the movement of proteins between different cellular compartments. wikipedia.orgfrontiersin.org A well-studied example is the trafficking of Ras proteins, which are dynamically shuttled between the Golgi and the plasma membrane depending on their palmitoylation status. frontiersin.org Palmitoylation at the Golgi promotes the forward (anterograde) transport of proteins to the plasma membrane. researchgate.netnih.gov

Influence on Protein Conformation, Stability, and Protein-Protein Interactions

Beyond localization, palmitoylation exerts profound effects on the intrinsic properties of a protein. nih.gov

Protein Conformation: The insertion of the palmitate group into a lipid bilayer can induce conformational changes in the modified protein. frontiersin.orgmdpi.com For example, in some G-protein coupled receptors (GPCRs), palmitoylation helps create a fourth intracellular loop that is essential for signal propagation. frontiersin.org

Protein Stability: Palmitoylation can protect proteins from degradation. frontiersin.orgcreative-proteomics.com By promoting correct folding or by anchoring proteins within membrane environments, this modification can shield them from cellular machinery like the proteasome, thereby extending their half-life. frontiersin.orgfrontiersin.org

Protein-Protein Interactions: The modification can directly or indirectly facilitate interactions between proteins. wikipedia.orgfrontiersin.org By concentrating proteins in specific membrane domains or by altering a protein's structure, palmitoylation can promote the formation of functional protein complexes required for signal transduction. frontiersin.org

Involvement in Diverse Cellular Signaling Pathways and Lipid Raft Dynamics

Palmitoylation is deeply integrated into the cell's signaling networks, in part through its ability to direct proteins to specific membrane microdomains. creative-proteomics.comnih.gov

Lipid Rafts: These are specialized, dynamic microdomains within the plasma membrane that are enriched in cholesterol and sphingolipids. frontiersin.orgcreative-proteomics.com They serve as platforms for organizing signaling molecules. As a saturated fatty acid, palmitate has a natural affinity for the ordered lipid environment of these rafts. frontiersin.org Consequently, palmitoylation acts as a signal to target many proteins to lipid rafts, which is essential for concentrating signaling components and amplifying signal propagation. frontiersin.orgtandfonline.comnih.gov

Signaling Pathways: A vast number of proteins involved in signal transduction are regulated by palmitoylation. researchgate.netnih.gov This includes G-proteins, Src-family kinases, and various adaptor proteins in immune signaling pathways. frontiersin.orgnih.gov By controlling the localization and interaction of these key molecules, palmitoylation is essential for processes ranging from T-cell activation to neurotransmission. frontiersin.orgcreative-proteomics.com

Contribution to Cellular Homeostasis and Responses to Metabolic Stress

The availability of fatty acids like palmitate is intrinsically linked to the metabolic state of the cell. While essential for processes like palmitoylation, an excess of palmitate can disrupt cellular homeostasis and induce metabolic stress. mdpi.comfrontiersin.org

High levels of palmitate are known to induce "lipotoxicity," a condition that can lead to cellular dysfunction and death through several mechanisms. mdpi.commdpi.com One major pathway involves endoplasmic reticulum (ER) stress. An overload of palmitate can disrupt ER function, leading to the unfolded protein response (UPR) and oxidative stress. mdpi.comnih.gov This condition is implicated in the pathophysiology of metabolic diseases, where elevated fatty acids contribute to the dysfunction and apoptosis of cells, such as pancreatic β-cells and hepatocytes. mdpi.comnih.gov

Regulation of Cellular Cholesterol and Fatty Acid Synthesis Equilibrium

The maintenance of cellular lipid homeostasis is a tightly regulated process involving an intricate balance between synthesis, uptake, and efflux of cholesterol and fatty acids. This compound's components, desmosterol and palmitic acid, are key players in these regulatory networks.

Desmosterol, the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis, plays a significant role in this equilibrium. pnas.orgwikipedia.org It functions as an endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that governs cholesterol homeostasis. pnas.orgfrontiersin.org Activation of LXR by desmosterol leads to the expression of genes that promote cholesterol efflux, such as ABCA1. frontiersin.orgnih.gov Furthermore, desmosterol accumulation actively suppresses the Sterol Regulatory Element-Binding Protein (SREBP) pathway. nih.gov SREBPs, particularly SREBP-2, are master transcriptional regulators that activate genes involved in cholesterol biosynthesis and uptake, including HMG-CoA reductase (Hmgcr) and the LDL receptor (Ldlr). nih.govwikipedia.org By inhibiting SREBP processing and activating LXR, desmosterol helps to prevent excessive cholesterol accumulation, demonstrating a crucial feedback mechanism. nih.govnih.gov Studies in macrophage foam cells show that desmosterol accumulation is associated with the suppression of inflammatory genes and the coordinate regulation of LXR and SREBP target genes. nih.gov

Palmitic acid, or its activated form palmitoyl-CoA, is the primary product of de novo fatty acid synthesis, a process catalyzed by the enzymes Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). wikipedia.orgnih.govuthscsa.edu The biosynthesis pathway is intrinsically linked with carbohydrate metabolism, as glucose provides the initial substrate, acetyl-CoA. metwarebio.com Palmitic acid itself is a critical regulator in this process. High cellular levels of palmitoyl-CoA exert feedback inhibition on ACC, the rate-limiting enzyme in fatty acid synthesis, thereby preventing the overproduction of fatty acids. wikipedia.org This regulation ensures that fatty acid synthesis is tightly coupled to the cell's metabolic state and substrate availability.

Table 1: Regulatory Effects of Desmosterol and Palmitic Acid on Lipid Synthesis

| Component | Target Molecule | Effect | Outcome |

|---|---|---|---|

| Desmosterol | Liver X Receptor (LXR) | Activation | Upregulates cholesterol efflux genes (e.g., ABCA1) frontiersin.orgnih.gov |

| Sterol Regulatory Element-Binding Protein (SREBP) | Inhibition | Downregulates cholesterol and fatty acid synthesis genes (e.g., HMGCR, FASN) nih.govnih.gov |

| Palmitic Acid (as Palmitoyl-CoA) | Acetyl-CoA Carboxylase (ACC) | Allosteric Inhibition | Decreases malonyl-CoA production, reducing fatty acid synthesis wikipedia.org |

Modulation of Endoplasmic Reticulum Stress Pathways

The endoplasmic reticulum (ER) is a central organelle for protein folding and lipid synthesis. An imbalance between the load of newly synthesized proteins and the folding capacity of the ER leads to ER stress and activation of the Unfolded Protein Response (UPR). Both palmitic acid and desmosterol have been shown to modulate these pathways, albeit in contrasting ways.

Palmitic acid is a well-established inducer of ER stress across various cell types, including hepatocytes, pancreatic β-cells, adipocytes, and cardiomyocytes. nih.govspandidos-publications.comnih.govmdpi.comd-nb.info The accumulation of this saturated fatty acid can lead to lipotoxicity, a condition where excess lipids trigger cellular dysfunction and death, partly through the induction of ER stress. spandidos-publications.commdpi.com Mechanistically, palmitate treatment leads to the upregulation of key ER stress markers such as 78 kDa glucose-regulated protein (GRP78 or BiP), C/EBP homologous protein (CHOP), and activating transcription factor 4 (ATF4). spandidos-publications.comnih.govmdpi.com It activates the three primary branches of the UPR, initiated by the sensors PERK, IRE1α, and ATF6. spandidos-publications.comnih.gov Prolonged or excessive ER stress triggered by palmitate can ultimately lead to apoptosis. spandidos-publications.comeuropeanreview.org

Conversely, desmosterol appears to play a protective role against ER stress. Research has shown that macrophages depleted of desmosterol are significantly more susceptible to ER stress-induced apoptosis. pnas.org This suggests that maintaining adequate levels of desmosterol is important for cellular resilience against stressors that disrupt ER homeostasis. While the direct mechanisms are still under investigation, this function may be linked to its role in maintaining membrane properties and its activation of LXR, which has known anti-inflammatory and cytoprotective functions. pnas.orgfrontiersin.org

Table 2: Effects on Endoplasmic Reticulum (ER) Stress Pathways

| Component | Effect on ER Stress | Key Markers Affected | Cell Types Studied |

|---|---|---|---|

| Palmitic Acid | Promotion | ↑ GRP78, ↑ p-PERK, ↑ CHOP, ↑ ATF4 spandidos-publications.comnih.gov | Hepatocytes, Cardiomyocytes, Pancreatic β-cells, Adipocytes nih.govspandidos-publications.comnih.govnih.gov |

| Desmosterol | Mitigation | Depletion increases susceptibility to ER stress-induced apoptosis pnas.org | Macrophages pnas.org |

Mitigation or Promotion of Oxidative Stress Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key factor in cellular damage and pathology. The constituents of this compound exhibit opposing effects on oxidative stress pathways.

Palmitic acid is widely reported to be a potent promoter of oxidative stress. mdpi.commdpi.com In numerous cell types, including human brainstem astrocytes and myoblasts, treatment with palmitic acid leads to a significant increase in intracellular ROS levels. mdpi.comnih.gov This ROS generation stems from multiple sources, including increased mitochondrial β-oxidation, the activation of NADPH oxidase (NOX) complexes, and as a consequence of ER stress via the enzyme ER oxidoreductin 1α (ERO1α). nih.govcam.ac.uk The resulting oxidative stress can cause damage to DNA, proteins, and lipids, contributing to cellular senescence and apoptosis. mdpi.comnih.govnih.gov

In stark contrast, desmosterol demonstrates a capacity to mitigate oxidative stress. nih.govresearchgate.net In intestinal epithelial cells, desmosterol treatment has been shown to significantly down-regulate genes involved in oxidative processes and the ROS pathway, leading to a marked decrease in cellular ROS levels. nih.govnih.gov Further studies indicate that desmosterol depletion in macrophages promotes the production of mitochondrial ROS. pnas.org The antioxidant function of desmosterol is also linked to the enzyme that converts it to cholesterol, DHCR24, which itself has been shown to have a role in scavenging ROS and protecting against oxidative stress. researchgate.net This suggests that the desmosterol/DHCR24 axis is an important component of the cell's antioxidant defense system.

Table 3: Role in Oxidative Stress Pathways

| Component | Effect on Oxidative Stress | Mechanism/Key Findings |

|---|---|---|

| Palmitic Acid | Promotion | Increases intracellular Reactive Oxygen Species (ROS) mdpi.comnih.gov. Induces ROS via mitochondrial dysfunction and NADPH oxidase (NOX) activation nih.gov. |

| Desmosterol | Mitigation | Decreases cellular ROS levels nih.gov. Downregulates genes in oxidative stress pathways nih.govresearchgate.net. Depletion increases mitochondrial ROS pnas.org. |

Advanced Analytical Methodologies and Research Strategies for Desmosteryl Palmitate

Quantitative Lipidomics for Comprehensive Analysis of Sterol Ester Profiles

Quantitative lipidomics is a powerful tool for the detailed analysis of sterol esters like desmosteryl palmitate. This discipline focuses on the large-scale study of lipids in biological systems, providing insights into their structure, function, and the intricate networks that govern their metabolism. creative-proteomics.comaocs.org Untargeted lipidomics aims to analyze as many lipid molecules as possible, while targeted approaches focus on the precise quantification of specific, predefined lipids. lcms.czmdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Applications

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone of modern lipidomics, offering high sensitivity and specificity for the analysis of complex lipid mixtures. bertin-bioreagent.com This technique first separates lipids based on their physicochemical properties using HPLC, followed by detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns using MS/MS. nih.gov

In the context of this compound, HPLC-MS/MS allows for its precise identification and quantification in various biological samples. The chromatographic step separates this compound from other structurally similar sterol esters, while the mass spectrometer provides definitive structural information. For instance, electrospray ionization (ESI) is a common technique used to ionize lipid molecules for MS analysis. nih.govnih.gov The combination of retention time from the HPLC and the specific fragmentation pattern from MS/MS provides a high degree of confidence in the identification and quantification of this compound. nih.gov

A typical workflow for HPLC-MS/MS-based lipidomics includes:

Sample Preparation: Extraction of lipids from biological matrices.

Chromatographic Separation: Separation of lipid species using an HPLC system.

Mass Spectrometric Analysis: Detection and fragmentation of lipids.

Data Analysis: Identification and quantification of lipids using specialized software and databases. creative-proteomics.com

Methodological Considerations for Palmitate Quantitation and Contamination Control in Metabolomics

To mitigate this, several strategies are employed:

Use of appropriate collection tubes: The choice of blood collection tubes, for example, can significantly impact the metabolic profile. nih.gov

Solvent purity: Using high-purity solvents is crucial to avoid introducing external contaminants.

Blank samples: Running blank samples helps to identify and subtract background levels of contaminants. nih.gov

Internal standards: The use of isotopically labeled internal standards can help to correct for variations in sample preparation and instrument response. creative-proteomics.com

Furthermore, the stability of metabolites during sample handling and storage is a critical factor. nih.gov For instance, enzymatic activity can continue after sample collection, altering the metabolic profile. nih.gov Therefore, rapid processing and appropriate storage conditions, such as freezing at -80°C, are essential to preserve the integrity of the sample.

Molecular and Biochemical Techniques for Investigating Enzymatic Activities

Understanding the enzymatic processes that govern the synthesis and hydrolysis of this compound is fundamental to elucidating its biological role. Enzymes are biological catalysts that accelerate chemical reactions, and their activity is tightly regulated within the cell. wikipedia.org

Key enzymes involved in the metabolism of this compound include sterol O-acyltransferases (SOATs), also known as acyl-CoA:cholesterol acyltransferases (ACATs), and lecithin-cholesterol acyltransferase (LCAT). SOAT1 is a ubiquitously expressed enzyme that esterifies cholesterol and other sterols, including desmosterol (B1670304), with fatty acids. researchgate.netwikigenes.org LCAT, found in plasma, also catalyzes the esterification of cholesterol. researchgate.net Investigating the activity of these enzymes towards desmosterol can reveal the primary pathways for this compound formation.

Biochemical assays are employed to measure the activity of these enzymes. nih.govunimi.it These assays often involve incubating the enzyme with its substrates (e.g., desmosterol and a source of palmitate) and measuring the rate of product formation. Techniques like MALDI-MS can be used to analyze the products of these reactions in situ. nih.gov For example, studies have examined the reactivity of SOAT1 with desmosterol to understand its role in cellular cholesterol homeostasis. wikigenes.org

Gene Expression Profiling and MicroRNA Analysis in Lipid Metabolism Studies

Gene expression profiling provides a global view of the transcriptional changes that occur in response to alterations in lipid metabolism. nih.gov The accumulation of desmosterol, the precursor to this compound, has been shown to regulate the expression of genes involved in cholesterol and fatty acid metabolism. nih.govnih.gov For instance, desmosterol can activate Liver X Receptor (LXR) target genes while simultaneously inhibiting Sterol Regulatory Element-Binding Protein (SREBP) target genes. nih.govpnas.orgbiorxiv.org This coordinated regulation helps to maintain cellular lipid homeostasis.

MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation by targeting mRNAs for degradation or translational repression. nih.govplos.org Several miRNAs have been identified as key regulators of lipid metabolism. For example, miR-33, which is located within an intron of the SREBF2 gene, has been shown to regulate cholesterol efflux by targeting the transporters ABCA1 and ABCG1. nih.govpnas.org By analyzing the expression of specific miRNAs, researchers can gain further insight into the complex regulatory networks that control desmosterol and this compound metabolism.

The following table summarizes key genes and miRNAs involved in the regulation of desmosterol metabolism:

| Regulator | Type | Function in Lipid Metabolism | Effect of Desmosterol Accumulation |

| LXR (Liver X Receptor) | Nuclear Receptor | Promotes cholesterol efflux and fatty acid synthesis. pnas.org | Activation of target genes. nih.gov |

| SREBP (Sterol Regulatory Element-Binding Protein) | Transcription Factor | Controls cholesterol and fatty acid synthesis. pnas.org | Inhibition of target genes. nih.gov |

| miR-33 | microRNA | Represses cholesterol transporters ABCA1 and ABCG1. nih.govpnas.org | Expression is co-regulated with SREBP-2. pnas.org |

| DHCR24 (24-dehydrocholesterol reductase) | Enzyme | Converts desmosterol to cholesterol. jneurosci.org | Inhibition can lead to desmosterol accumulation. biorxiv.org |

Structural-Functional Relationship Investigations of this compound and Analogues

Investigating the relationship between the structure of this compound and its biological function is crucial for understanding its specific roles. The unique structural features of lipids, such as the length and saturation of their fatty acid chains, determine their physical properties and how they interact with other molecules like proteins and other lipids. aocs.orgnih.gov

The esterification of desmosterol with palmitic acid to form this compound alters its physicochemical properties, making it more hydrophobic and suitable for storage in lipid droplets. The specific stereochemistry and conformation of the desmosteryl moiety, as well as the palmitate chain, will influence how it is recognized by enzymes and other binding partners.

Researchers can synthesize analogues of this compound with modifications to either the sterol or the fatty acid component to probe these structure-function relationships. nih.gov For example, by changing the length or degree of unsaturation of the fatty acid, one can assess the impact on its metabolic fate and biological activity. These studies provide valuable information on the structural determinants of this compound's function.

Development of Experimental Models for this compound Research

To study the biological roles of this compound, various experimental models are utilized, ranging from cell culture systems to animal models.

Cell Culture Models: Macrophage foam cells are a relevant in vitro model as they accumulate large amounts of cholesterol esters and are implicated in atherosclerosis. nih.govnih.gov Studies using macrophage cell lines can investigate the mechanisms of this compound formation and its effects on cellular processes like inflammation and gene expression. nih.gov Hepatocyte cell lines are also used to study lipid droplet formation and cholesterol metabolism. biorxiv.org

Animal Models: Mouse models are extensively used to study lipid metabolism in a whole-organism context. For example, mice with genetic modifications, such as LDL receptor knockout (LDLR KO) mice fed a high-fat, high-cholesterol diet, develop macrophage foam cells and provide an in vivo system to study the effects of desmosterol accumulation. nih.gov Additionally, genetic or pharmacological inhibition of the enzyme DHCR24, which converts desmosterol to cholesterol, can be used to create models with elevated desmosterol levels. biorxiv.org These models are invaluable for understanding the physiological and pathological consequences of altered this compound metabolism.

The table below outlines some experimental models used in desmosterol research:

| Model | Description | Key Findings Related to Desmosterol |

| Peritoneal Macrophage Foam Cells (in vivo) | Macrophages isolated from LDLR KO mice fed a high-fat, high-cholesterol diet. nih.gov | Accumulate high levels of desmosterol, leading to changes in gene expression related to lipid metabolism and inflammation. nih.govnih.gov |

| Thioglycollate-Elicited Macrophages (in vitro) | Mouse macrophages treated with desmosterol. pnas.orgbiorxiv.org | Desmosterol treatment leads to increased expression of LXR target genes and suppression of SREBP pathways. pnas.orgbiorxiv.org |

| DHCR24 Knockout/Inhibition Models | Mice with genetic deletion or pharmacological inhibition of the DHCR24 enzyme. biorxiv.org | Exhibit increased levels of desmosterol. biorxiv.org |

| Hepatocyte Cell Lines (e.g., Hep3B) | Human liver cancer cell line used to study cholesterol metabolism and lipid droplet formation. biorxiv.org | Cholesterol loading induces the formation of cholesterol crystals within lipid droplets, a process that can be influenced by sterol esterification. biorxiv.org |

In Vitro Cellular Systems

In vitro models provide a controlled environment to dissect the specific effects of this compound on cellular functions.

Prostate Cancer Cells: Studies utilizing in vitro models of prostate cancer have begun to explore the involvement of this compound in the metabolic landscape of cancer cells. Research has pointed to the potential significance of desmosteryl esters, including this compound, in the context of prostate cancer, suggesting a role connected to the biological functions of the prostate. aalto.fi Analysis of lipid metabolism in prostate cancer cell cultures is an area of growing interest for identifying new diagnostic and therapeutic avenues. aalto.fi While the precise mechanisms are still under investigation, these cellular models are instrumental in understanding how lipid classes like desmosteryl esters may contribute to the progression of the disease. aalto.fi

Further research is required to fully understand the role of this compound in the metabolism of various cell types, including macrophages, pancreatic beta-cells, hypothalamic neuronal lines, and muscle cells, as current literature does not provide extensive details on its specific functions within these systems.

Ex Vivo Tissue Culture Models

Ex vivo tissue culture models serve as an intermediate step between in vitro and in vivo studies, allowing for the examination of this compound in the context of intact tissue architecture. This approach can provide insights into how the compound is metabolized and functions within a more complex biological environment than cultured cells alone. However, specific research findings detailing the use of ex vivo models to study this compound are not extensively documented in current scientific literature.

In Vivo Animal Models for Systemic and Tissue-Specific Studies

In vivo animal models are indispensable for understanding the systemic and tissue-specific effects of this compound in a whole organism. These models allow researchers to investigate its metabolism, distribution, and physiological roles in a manner that is not possible with in vitro or ex vivo systems. While crucial for comprehensive understanding, specific studies detailing the use of in vivo animal models to investigate this compound are not widely available in the current body of scientific literature.

Biological and Pathological Implications of Desmosteryl Palmitate Metabolism

Role in Systemic Lipid Homeostasis and Metabolic Regulation

The metabolism of desmosteryl palmitate is a key component of maintaining systemic lipid balance. This process involves a complex interplay between the synthesis and storage of sterols and fatty acids, governed by master regulatory proteins.

Desmosterol (B1670304) itself is a significant signaling molecule that helps maintain cholesterol homeostasis. frontiersin.org It functions as an endogenous ligand for Liver X Receptors (LXRs), which are critical regulators of cholesterol, fatty acid, and glucose metabolism. nih.gov Activation of LXRs by desmosterol promotes cholesterol efflux and suppresses the expression of pro-inflammatory genes. frontiersin.orgnih.gov Furthermore, desmosterol accumulation leads to the inhibition of Sterol Regulatory Element-Binding Protein (SREBP) target genes. frontiersin.orgspandidos-publications.com SREBPs, particularly SREBP-1, are transcription factors that activate the expression of genes involved in the synthesis of fatty acids, including palmitate. mdpi.comurovest.ruresearchgate.net

Palmitic acid, the most common saturated fatty acid in the body, is a central product of de novo lipogenesis (DNL), a process also regulated by SREBP-1. nih.govfrontiersin.org Unlike desmosterol, palmitate can promote the activation of SREBP1, creating a potential feed-forward loop for lipid synthesis. nih.gov

The esterification of desmosterol with palmitate to form this compound is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). nih.govmdpi.com This reaction is a vital homeostatic mechanism, as it converts potentially cytotoxic free sterols and free fatty acids into inert esters that can be safely stored in cytoplasmic lipid droplets. biologists.com This storage process is fundamental to the formation of foam cells, which are lipid-laden macrophages. oup.comfrontiersin.org Therefore, the formation of this compound is a direct link between the regulation of sterol and fatty acid synthesis and the management of lipid excess in cells.

Table 1: Opposing Regulatory Roles of Desmosterol and Palmitate

| Molecule | Key Regulatory Target | Primary Effect on Lipid Metabolism |

|---|---|---|

| Desmosterol | Liver X Receptor (LXR) | Activation; promotes cholesterol efflux. nih.gov |

| Sterol Regulatory Element-Binding Protein (SREBP) | Inhibition; suppresses fatty acid and cholesterol synthesis genes. frontiersin.orgspandidos-publications.com | |

| Palmitate | Sterol Regulatory Element-Binding Protein 1 (SREBP1) | Activation; promotes fatty acid synthesis. nih.gov |

| Toll-like Receptor 4 (TLR4) | Activation; triggers inflammatory signaling. |

Modulatory Effects on Inflammatory Processes and Immune Cell Phenotypes

The components of this compound exert powerful and contrary effects on inflammation and the behavior of immune cells, particularly macrophages. The balance between free desmosterol and palmitate, and their subsequent esterification, can significantly influence the inflammatory state of a cell.

Desmosterol is recognized for its anti-inflammatory properties. It actively suppresses the activation of the NLRP3 inflammasome in macrophages, a key multiprotein complex that drives inflammatory responses. nih.gov This suppression helps to dampen inflammation within atherosclerotic plaques. nih.gov Studies have shown that the accumulation of desmosterol is associated with a "deactivated" or anti-inflammatory macrophage phenotype. frontiersin.org Conversely, a deficiency of desmosterol in macrophages leads to increased inflammasome activity and a more pronounced pro-inflammatory state. nih.gov

In stark contrast, palmitic acid is a potent pro-inflammatory molecule. It can activate Toll-like receptor 4 (TLR4), a key receptor of the innate immune system, which triggers the production and release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). Palmitate promotes a classically activated, pro-inflammatory M1 macrophage phenotype and is a key factor in the development of foam cells, which are hallmarks of the chronic inflammation seen in atherosclerosis. frontiersin.org

The esterification process that creates this compound occurs within macrophages as they take up excess lipids, contributing directly to their transformation into foam cells. frontiersin.orgspandidos-publications.com Thus, while the desmosterol component has anti-inflammatory potential, the context of its esterification with the pro-inflammatory palmitate within a lipid-overloaded macrophage is central to the pathology of inflammatory conditions like atherosclerosis.

Table 2: Influence on Macrophage Phenotype

| Molecule | Effect on Macrophage | Resulting Phenotype |

|---|---|---|

| Desmosterol | Suppresses NLRP3 inflammasome. nih.gov | Anti-inflammatory / "Deactivated". frontiersin.org |

| Palmitate | Activates TLR4 signaling. | Pro-inflammatory (M1-like). |

| This compound | Formation is integral to lipid droplet accumulation. | Contributes to Foam Cell Phenotype. spandidos-publications.comfrontiersin.org |

Involvement in Specific Cellular Differentiation and Development Processes (e.g., Sperm Maturation)

The metabolism of sterols and fatty acids is critical for the complex process of spermatogenesis and sperm maturation. While direct studies on this compound are scarce, the roles of its components, desmosterol and palmitic acid, are well-documented in male reproduction.

Desmosterol is a major sterol component of the sperm plasma membrane, second only to cholesterol in many species. nih.govbiologists.com Its presence is crucial for membrane integrity and function. The ratio of desmosterol to cholesterol in the sperm membrane changes dynamically as sperm mature in the epididymis and prepare for fertilization in the female reproductive tract. biologists.com A sufficient level of desmosterol in the sperm membrane is thought to inhibit premature capacitation (the final step enabling fertilization), and the controlled loss of this sterol is a required step for the acrosome reaction to occur. biologists.com An imbalance in sterol composition, including desmosterol depletion, can lead to defects in sperm morphology, motility, metabolism, and reduced fertility. nih.gov The storage of excess sterols in Sertoli cells and germ cells occurs in the form of sterol esters, implying a role for esterification in regulating sterol availability during spermatogenesis. mdpi.combiologists.com

Palmitic acid is also a major fatty acid found in sperm. nih.gov Its role, however, appears to be complex and context-dependent. Some studies indicate that increased levels of palmitic acid are found in the sperm of infertile men. nih.gov Conversely, other research suggests that palmitic acid is important for sperm production and can improve sperm quality, motility, and viability, possibly by serving as an energy source through mitochondrial β-oxidation. nih.govoup.com The protein modification S-palmitoylation, the attachment of palmitic acid to proteins, is also essential for protein sorting and has been shown to be critical for maintaining sperm motility and protecting sperm from complement attacks.

Emerging Associations with Sterol-Related Pathological Conditions

The metabolic pathways involving desmosterol and palmitate are increasingly implicated in a range of diseases, from cancer to neurodegenerative and joint disorders.

Insights from Prostate Cancer Cell Metabolism Studies

Prostate cancer is characterized by a highly lipogenic phenotype, with an upregulation of enzymes involved in the de novo synthesis of fatty acids like palmitate. The metabolism of this compound's components is deeply connected to this pathology. Research has indicated that a class of lipids known as desmosteryl esters (DE) may play a significant role in prostate cancer.

The androgen receptor, a key driver of prostate cancer, regulates both the synthesis of lipids, including palmitate, and their breakdown through fatty acid oxidation to fuel tumor growth. The effects of palmitate on prostate cancer are complex; while high-fat diets rich in palmitate are linked to enhanced metastasis in animal models, some in-vitro studies have shown that palmitic acid can decrease the secretion of tumor-promoting exosomes and reduce the invasive capacity of cancer cells. This suggests a multifaceted role for palmitate metabolism in prostate cancer progression.

Contributions to Neuroinflammation and Demyelination Mechanisms

The central nervous system is rich in lipids, and dysregulation of their metabolism is a key feature of neuroinflammatory and neurodegenerative diseases. Both desmosterol and palmitate are implicated in these processes. Desmosterol's role as an anti-inflammatory modulator in macrophages is highly relevant, as these immune cells are key players in demyelinating diseases like multiple sclerosis (MS). nih.gov In MS lesions, myelin-laden macrophages display a mixed inflammatory phenotype, highlighting the importance of the balance between pro- and anti-inflammatory lipids within these cells.

Furthermore, palmitate has been directly linked to neurodegenerative pathology. Studies have shown that palmitate can induce the activation of SREBP1, which in turn increases the expression and activity of the enzyme BACE1. nih.gov BACE1 is the rate-limiting enzyme in the production of amyloid-beta, the peptide that forms the hallmark plaques of Alzheimer's disease. nih.gov This provides a direct molecular link between high levels of a saturated fatty acid and a key pathological process in neurodegeneration.

Impact on Cartilage Homeostasis and Degradation

In the context of joint health, the accumulation of lipids is associated with the pathogenesis of osteoarthritis (OA), and the palmitate component of this compound is a significant contributor to cartilage damage. Palmitate acts as a pro-inflammatory and catabolic factor in articular cartilage.

Research demonstrates that palmitate can induce chondrocyte (cartilage cell) death and promote the degradation of the extracellular matrix. It exerts these effects by acting through TLR4 signaling, similar to its action on macrophages, leading to the increased expression of inflammatory mediators like IL-6 and cyclooxygenase 2 (COX2). Notably, palmitate works synergistically with the pro-inflammatory cytokine Interleukin-1β, greatly amplifying the cellular responses that lead to the breakdown of articular cartilage.

Relevance in Antiviral Research through Lipid Metabolism Modulation

The investigation into the metabolism of this compound and its constituent molecules, desmosterol and palmitic acid, has revealed significant implications for antiviral research. Viruses are known to manipulate host cellular processes, including lipid metabolism, to support their replication and life cycle. The modulation of pathways involving desmosterol and palmitate has emerged as a promising strategy for developing novel antiviral therapies.

This compound is an ester formed from desmosterol and palmitic acid. bertin-bioreagent.comglpbio.com Desmosterol is a direct precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis, being converted to cholesterol by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). bertin-bioreagent.comnih.gov Palmitic acid is the most common saturated fatty acid in the human body and can be obtained from the diet or synthesized endogenously. nih.govfrontiersin.org Research has shown that the metabolic pathways of both these components are intimately linked with the replication of various viruses.

A key area of this research has been with the Hepatitis C virus (HCV). Studies have demonstrated that HCV infection leads to a significant accumulation of desmosterol within host cells. nih.govnih.gov This disruption of cholesterol homeostasis appears to be beneficial for the virus. Pharmacological inhibition or the depletion of the enzyme DHCR7, which is also involved in the final steps of cholesterol synthesis, was found to significantly reduce HCV protein expression and viral genomic RNA. nih.gov Crucially, this antiviral effect could be reversed by supplementing the cell cultures with exogenous desmosterol, highlighting a direct link between desmosterol availability and HCV replication. nih.govnih.gov These findings suggest that the enzymes involved in desmosterol synthesis and its subsequent conversion to cholesterol are potential targets for antiviral drug design. nih.gov

Similarly, the fatty acid component, palmitate, and its metabolism are crucial for the life cycle of several viruses. Fatty acid synthesis pathways are often upregulated in virus-infected cells to provide the necessary building blocks for viral membranes and to supply energy. For instance, Hepatitis B virus (HBV) replication has been shown to be influenced by fatty acids like palmitate, which can increase the stability of viral proteins. frontiersin.org In the context of coronaviruses, such as SARS-CoV-2, the host's fatty acid metabolism is subverted to support viral replication. frontiersin.org The inhibition of palmitoyl (B13399708) acyltransferase, an enzyme involved in protein palmitoylation, has been shown to impede SARS-CoV-2 infection. frontiersin.org Palmitoylation, the attachment of fatty acids like palmitic acid to proteins, can stabilize viral proteins, such as the Spike protein of SARS-CoV-2, enhancing its ability to bind to host cell receptors and facilitate viral entry. scientificarchives.com

Therefore, modulating the lipid metabolism pathways connected to this compound's constituents offers a viable antiviral strategy. By targeting the enzymes responsible for desmosterol and palmitate synthesis and utilization, it is possible to interfere with critical stages of the viral life cycle, from entry and replication to assembly and egress.

Data Table: Modulation of Desmosterol and Palmitate Metabolism in Antiviral Research

| Virus Family | Specific Virus | Affected Lipid Metabolite | Metabolic Pathway Targeted | Observed Antiviral Effect |

| Flaviviridae | Hepatitis C Virus (HCV) | Desmosterol | Cholesterol Biosynthesis (DHCR7/DHCR24) | Inhibition of the pathway leads to reduced HCV protein expression and genomic RNA. nih.govnih.gov |

| Hepadnaviridae | Hepatitis B Virus (HBV) | Palmitate | Fatty Acid Metabolism | Fatty acids can increase the stability of the HBx protein, promoting viral replication. frontiersin.org |

| Coronaviridae | SARS-CoV-2 | Palmitic Acid | Fatty Acid Metabolism / Protein Palmitoylation | Inhibition of fatty acid synthesis or palmitoylation hinders viral replication and infection. frontiersin.orgscientificarchives.com |

Future Directions and Translational Perspectives in Desmosteryl Palmitate Research

Elucidating Novel Regulatory Networks Governing Desmosteryl Palmitate Production and Action

The production of this compound is intrinsically linked to the biosynthetic pathways of its precursors, desmosterol (B1670304) and palmitic acid. Therefore, understanding its regulation requires dissecting the complex networks that govern cholesterol and fatty acid synthesis.

Future investigations should focus on identifying the specific transcriptional and post-transcriptional mechanisms that control the availability of the desmosterol and palmitoyl-CoA pools for esterification. Key areas of inquiry include:

Transcriptional Control: The synthesis of palmitic acid via de novo lipogenesis is tightly regulated by transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs), which control the expression of key enzymes like Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). unica.it Similarly, the cholesterol synthesis pathway, which produces desmosterol, is also under SREBP control. unica.it Advanced techniques like single-cell transcriptomics and gene regulatory network analysis could reveal how these networks are coordinated to specifically promote the synthesis of this compound in certain cell types or under specific pathological conditions. nih.govnih.gov

Hormonal and Nutrient Signaling: The production of palmitate is stimulated by insulin. weebly.com Investigating how hormonal signals and nutrient availability (e.g., glucose, glutamine) converge to regulate the flux of metabolites into both the fatty acid and sterol pathways will be critical. nih.gov This could uncover signaling nodes that specifically favor the conjugation of desmosterol with palmitate.

Post-Transcriptional Regulation: MicroRNAs and other non-coding RNAs are known to fine-tune metabolic pathways. mdpi.com Identifying specific microRNAs that target the enzymes involved in desmosterol or palmitate synthesis, or the esterifying enzymes themselves, could reveal a new layer of regulation governing this compound levels.

Advanced Investigations into Membrane-Specific Roles and Interactions

As a highly lipophilic molecule, this compound is expected to reside within cellular membranes or lipid droplets. Its unique structure, combining a sterol and a saturated fatty acid, suggests specific roles in modulating membrane properties.

Future research should employ advanced biophysical and imaging techniques to explore these functions:

Impact on Membrane Fluidity and Organization: The incorporation of sterols like cholesterol is known to alter membrane rigidity, while the saturated acyl chain of palmitate facilitates the formation of ordered membrane regions. unica.itfrontiersin.orgfrontiersin.org this compound could, therefore, play a significant role in the formation and stability of specialized membrane microdomains, such as lipid rafts. wikipedia.org High-resolution microscopy and studies using model membranes can elucidate how this compound influences membrane fluidity, thickness, and lateral organization. frontiersin.org

Interaction with Membrane Proteins: S-palmitoylation, the attachment of palmitic acid to cysteine residues, is a crucial post-translational modification that affects protein trafficking, localization, and function. unica.itfrontiersin.org While distinct from esterification, the palmitate moiety of this compound could mediate specific interactions with transmembrane or membrane-associated proteins. It is plausible that this compound helps to anchor or cluster certain proteins within specific membrane domains, thereby modulating signaling cascades.

Identification and Characterization of Undiscovered Enzymes and Interacting Proteins

The enzymatic machinery responsible for the synthesis and hydrolysis of this compound has not been fully characterized. While enzymes that process similar molecules, like cholesterol esters, are known, their specific activity towards this compound remains to be confirmed.

Key research objectives in this area include:

Identification of Esterifying and Hydrolytic Enzymes: The esterification of desmosterol is likely catalyzed by an Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) or a related enzyme. Conversely, its hydrolysis would be carried out by a neutral cholesterol ester hydrolase (CEH) or an acid lipase. Proteomic and activity-based profiling approaches in cell models with high levels of this compound could identify the specific enzymes involved.

Characterization of Precursor-Synthesizing Enzymes: The production of this compound depends on the enzymes of the cholesterol and fatty acid synthesis pathways. tau.edu.ng A deeper characterization of these pathways, particularly the enzyme Δ24-dehydrocholesterol reductase (DHCR24) which converts desmosterol to cholesterol, is necessary. bertin-bioreagent.com Understanding how the activity of DHCR24 is regulated could explain how the desmosterol pool is maintained for esterification.

The table below summarizes key enzymes, both known and putative, that are relevant to the metabolism of this compound.

| Enzyme | Function | Relevance to this compound |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the rate-limiting step in fatty acid synthesis (Acetyl-CoA to Malonyl-CoA). weebly.comnih.gov | Controls the supply of palmitate for esterification. nih.gov |

| Fatty Acid Synthase (FAS) | Synthesizes palmitate from acetyl-CoA and malonyl-CoA. nih.gov | Directly produces the palmitate moiety. nih.gov |

| HMG-CoA Reductase | Rate-limiting enzyme in the mevalonate (B85504) pathway, which leads to cholesterol and desmosterol synthesis. tau.edu.ng | Controls the overall flux towards sterol synthesis, including desmosterol. tau.edu.ng |

| Δ24-Dehydrocholesterol Reductase (DHCR24) | Converts desmosterol to cholesterol in the final step of the Bloch pathway of cholesterol synthesis. bertin-bioreagent.com | Regulates the availability of the desmosterol substrate for esterification. bertin-bioreagent.com |

| Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT) | Catalyzes the esterification of cholesterol with fatty acids. | Putative enzyme responsible for synthesizing this compound from desmosterol and palmitoyl-CoA. |

| Palmitoyl-CoA Hydrolase | Hydrolyzes long-chain fatty acyl-CoAs to free fatty acids. wikipedia.org | May regulate the availability of the palmitoyl-CoA pool for esterification. wikipedia.org |

| Cholesterol Ester Hydrolase (CEH) / Lipase | Hydrolyzes cholesterol esters to free cholesterol and fatty acids. | Putative enzyme responsible for the breakdown of this compound. |

Development of Targeted Research Probes and Pharmacological Tools

A major limitation in studying this compound is the lack of specific tools to track its dynamics and inhibit its metabolism. The development of such reagents is a critical future direction.

Priorities for tool development include:

Chemical Probes: Synthesizing modified versions of desmosterol or palmitic acid that can be used for visualization and pulldown experiments. Examples include:

Fluorescently-labeled analogs: To track the subcellular localization and trafficking of this compound in real-time using advanced microscopy.

"Clickable" analogs: Incorporating azide (B81097) or alkyne groups into either precursor would allow for the bioorthogonal ligation of reporter tags (e.g., biotin, fluorophores) to newly synthesized this compound. This would enable its specific detection and the identification of interacting proteins.

Pharmacological Inhibitors: The use of specific inhibitors for candidate enzymes can help elucidate the functional consequences of altering this compound levels. For example, using highly specific inhibitors for ACAT/SOAT isoforms or for DHCR24 could clarify their roles in this compound metabolism. nih.gov

Advanced Analytical Methods: Developing more sensitive and quantitative analytical techniques, potentially adapting methods used for other sterol esters, will be essential for accurately measuring this compound levels in biological samples. researchgate.net

By pursuing these future directions, the scientific community can move towards a comprehensive understanding of this compound, paving the way for potential translational applications in diagnostics and therapy.

Q & A

Q. What are the standard protocols for synthesizing desmosteryl palmitate with high purity?

this compound synthesis typically involves enzymatic esterification or solvent evaporation techniques. For example, retinyl palmitate synthesis uses nanoemulsion methods with optimized surfactant-to-oil ratios to ensure stability and purity . Experimental design frameworks, such as Response Surface Methodology (RSM), can optimize variables like molar ratio, enzyme loading, and reaction conditions. A 4-factor, 3-level design (e.g., for 2-ethylhexyl palmitate) ensures reproducibility and minimizes batch variability . Post-synthesis, purity is validated via HPLC or GC-MS, with thresholds set at >98% .

Q. How can researchers characterize this compound’s physicochemical properties?

Key methods include:

- Mass Spectrometry (MS): High-resolution accurate mass–MS (GC-HRMS) identifies isotopic patterns and adducts (e.g., [M+H]⁺, [M+C2H5]⁺) for structural confirmation .

- Isotopomer Spectral Analysis (ISA): Quantifies lipid metabolism by analyzing ¹³C-labeled acetyl-CoA incorporation into palmitate, using software like INCA to model polymerization kinetics .

- Zeta Potential Measurements: Assess colloidal stability in formulations, with crystalline polymorphs showing distinct surface charge differences (e.g., polymorph A vs. B of chloramphenicol palmitate) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Liquid Chromatography-Mass Spectrometry (LC-MS): Validated for serum/plasma quantification, with LOINC codes (e.g., 2719-3) standardizing mass/volume reporting .

- Non-Compartmental Pharmacokinetic (PK) Analysis: Used in rodent studies to calculate AUC, Cmax, and T1/2, adjusting for molecular weight contributions of esterified compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in lipid quantification data across analytical platforms?

Cross-validation strategies include:

- Method Harmonization: Align GC-HRMS and LC-MS protocols using shared internal standards (e.g., deuterated palmitate) to reduce inter-lab variability .

- Data Normalization: Account for pre-existing unlabeled palmitate in ISA models to isolate de novo synthesis contributions .

- Statistical Reconciliation: Apply ANOVA to compare results from conflicting cell proliferation assays (e.g., palmitate’s inhibitory vs. stimulatory effects in NIT-1 cells) .

Q. What experimental design principles mitigate variability in studying this compound’s biological effects?

- Factorial Design: Use RSM to optimize in vitro parameters (e.g., ultrasound power, duty cycle) while controlling for enzyme denaturation risks .

- Dose-Response Modeling: In metastasis studies, pair high-fat diet murine models with genetic knockdowns (e.g., palmitate breakdown inhibitors) to isolate mechanistic pathways .

- Blinded Replication: Assign technical vs. biological replicates clearly, with SEM for the latter and SD for the former to avoid misinterpretation .

Q. How do isotopic labeling studies advance understanding of this compound’s metabolic fate?

- ¹³C-Tracer Experiments: Track labeled glucose/glutamine incorporation into palmitate via ISA, revealing lipogenic pathway dominance under metabolic stress .

- Data Repositories: Publicly archive dilution curve datasets (e.g., coronary flow, albumin-palmitate concentrations) for collaborative reanalysis .

- Kinetic Modeling: Use polynomial regression (e.g., Design Expert 9.0) to predict synthesis yields under untested conditions .

Q. What methodologies address palmitate’s dual role in cellular proliferation and toxicity?

- Time-Course Assays: Differentiate acute vs. chronic effects (e.g., 12-h vs. 48-h palmitate exposure in β-cells) .

- Co-Culture Systems: Combine palmitate with oleate to mimic physiological fatty acid ratios, mitigating artifactorial cytotoxicity .

- Metabolomic Profiling: Pair RNA-seq with lipidomics to identify pro-metastatic proteins upregulated by palmitate (e.g., in breast cancer models) .

Methodological Best Practices

Q. How should researchers ensure transparency and reproducibility in this compound studies?

- Data Availability: Adhere to PLOS standards by depositing large datasets (e.g., MS raw files) in repositories like OSF, with hyperlinks in supplementary materials .

- Experimental Detail: In methods sections, specify enzyme sources (e.g., Candida antarctica lipase B), ultrasound settings, and duty cycles to enable replication .

- Safety Protocols: Use NIOSH-approved PPE for handling palmitate esters, including glove removal techniques to prevent dermal exposure .

Q. What statistical frameworks are robust for analyzing palmitate-related data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.